4-[(4-Acetylpiperazin-1-yl)methyl]phenol
Description
4-[(4-Acetylpiperazin-1-yl)methyl]phenol is a synthetic organic compound featuring a phenol moiety linked via a methylene group to a 4-acetylpiperazine ring. This structure combines the hydrogen-bonding capability of the phenolic hydroxyl group with the conformational flexibility and hydrogen-bond acceptor properties of the acetylated piperazine. It is widely utilized in medicinal chemistry as a pharmacophore or intermediate, particularly in kinase inhibitors and cytotoxic agents . Its synthesis typically involves amidation and deprotection steps, as demonstrated in the preparation of urea derivatives targeting cellular pathways .
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-[4-[(4-hydroxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H18N2O2/c1-11(16)15-8-6-14(7-9-15)10-12-2-4-13(17)5-3-12/h2-5,17H,6-10H2,1H3 |
InChI Key |
PHSTWBMNDFFUOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Piperazine Ring
The acetyl group at the 4-position of the piperazine ring is critical for activity. Key comparisons include:
Acetyl vs. Alkyl Substituents
- 4-(4-Methylpiperazin-1-yl)phenol: The methyl group is smaller and less polar than acetyl, which may decrease metabolic stability. Such analogs are less common in high-potency drug candidates .
Acetyl vs. Acyl/Sulfonyl Substituents
- 4-Benzoylpiperazin-1-yl and 4-(4-Chlorobenzoyl)piperazin-1-yl Derivatives : These bulkier substituents significantly reduce cytotoxic potency. For example, in PI3K inhibitors, the IC₅₀ of the acetyl derivative (compound 9 ) against HCT116 cells is 1.84 µM, whereas benzoyl (compound 29 ) and 4-chlorobenzoyl (compound 34 ) analogs show IC₅₀ values of 42.36 µM and 25.38 µM, respectively .
- 4-(Methylsulfonyl)piperazin-1-yl Derivatives : Sulfonyl groups increase polarity but reduce potency. Compound 43 (methylsulfonyl) has an IC₅₀ of 15.2 µM against A549 cells, while its 4-methylphenylsulfonyl analog (compound 48 ) is even less active (IC₅₀ = 28.7 µM) .
Flexible vs. Rigid Substituents
- 4-(3-Morpholinopropyl)piperazin-1-yl Derivatives: Introducing a flexible morpholinopropyl group (compounds 49–53) aims to enhance binding through conformational adaptability.
Substituent Position and Linker Modifications
- Phenolic Hydroxyl Position: Moving the hydroxyl group from the para position (as in 4-[(4-acetylpiperazin-1-yl)methyl]phenol) to meta or ortho positions can disrupt hydrogen-bonding networks, as seen in analogs like 4-(1-acetylpiperazin-4-yl)phenol .
- Methylene Linker Replacement: Replacing the methylene bridge with ether or carbonyl groups (e.g., tert-butyl 4-(3-nitrophenoxy)butanoate) alters spatial orientation and electronic properties, impacting target engagement .
Pharmacological and Biochemical Data
Table 1: Cytotoxic Activity of Selected Piperazine Derivatives
Key Findings:
- The acetyl group optimizes potency by balancing electron-withdrawing effects and steric bulk.
- Larger substituents (benzoyl, sulfonyl) hinder binding, likely due to steric clashes or reduced solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
